molecular formula C8H8O4 B183862 Ethyl 4-oxo-4H-pyran-2-carboxylate CAS No. 1551-45-7

Ethyl 4-oxo-4H-pyran-2-carboxylate

Cat. No.: B183862
CAS No.: 1551-45-7
M. Wt: 168.15 g/mol
InChI Key: YMLYKYFIFFAKJC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl ester group and a keto group on the pyran ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction produces this compound and water as by-products .

Another method involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with anhydrous ethanol, resulting in the formation of this compound and water. This reaction is also catalyzed by an acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: Substituted esters or amides are common products.

Scientific Research Applications

Ethyl 4-oxo-4H-pyran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The keto group and ester functionality allow it to participate in various biochemical reactions, potentially affecting metabolic pathways and molecular targets.

Comparison with Similar Compounds

Ethyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactions and applications in various fields.

Properties

IUPAC Name

ethyl 4-oxopyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYKYFIFFAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497315
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-45-7
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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